Welcome to the BenchChem Online Store!
molecular formula C13H17NO2 B1633245 Methyl 4-phenylpiperidine-4-carboxylate

Methyl 4-phenylpiperidine-4-carboxylate

Cat. No. B1633245
M. Wt: 219.28 g/mol
InChI Key: KUISDPUHRPZRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08754073B2

Procedure details

270 ml of methanol are taken. 10.6 ml sulphuric acid and 25 g 4-phenyl-4-piperidine-carboxylic acid p-toluenesulphonic acid are added with stirring. The reaction mixture is refluxed for 9 h, cooled and carefully poured onto a mixture of ice water and 10 M NaOH. The precipitated solid is suction filtered, washed with water and dried. 11.2 g (V-15) are obtained as a solid.
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]1(C)C=CC(S(O)(=O)=O)=CC=1.[C:17]1([C:23]2([C:29]([OH:31])=[O:30])[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[OH-].[Na+]>CO>[C:17]1([C:23]2([C:29]([O:31][CH3:6])=[O:30])[CH2:24][CH2:25][NH:26][CH2:27][CH2:28]2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.C1(=CC=CC=C1)C1(CCNCC1)C(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
270 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 9 h
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
11.2 g (V-15) are obtained as a solid

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1(CCNCC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.